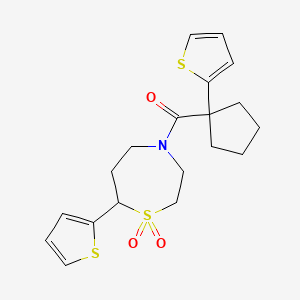

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

Properties

IUPAC Name |

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S3/c21-18(19(8-1-2-9-19)17-6-4-13-25-17)20-10-7-16(15-5-3-12-24-15)26(22,23)14-11-20/h3-6,12-13,16H,1-2,7-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUWGYQDIAJXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazepane ring, followed by the introduction of thiophene groups. Common reagents used in these reactions include sulfur-containing compounds, cyclopentanone derivatives, and thiophene. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Researchers may study its effects on cellular pathways, enzyme activity, and receptor binding.

Industry

In industry, the compound’s properties make it suitable for use in materials science. It can be incorporated into polymers, coatings, and other materials to enhance their performance characteristics. Its stability and reactivity also make it valuable for various industrial processes.

Mechanism of Action

The mechanism by which (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone exerts its effects depends on its interaction with molecular targets. This may involve binding to specific receptors, inhibiting or activating enzymes, or modulating cellular pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key features with sulfur-containing heterocycles, such as benzodithiazines and thiazepanes. A notable analogue is Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (referred to as Compound A in this article) .

Key Structural Differences :

- Core Ring System : The target compound features a seven-membered 1,4-thiazepane ring, whereas Compound A contains a six-membered benzodithiazine fused to a benzene ring. The thiazepane’s larger ring size may confer greater conformational flexibility.

- Substituents: Both compounds incorporate thiophene derivatives, but the target compound has two thiophen-2-yl groups, compared to Compound A’s benzylidene and methyl-hydrazino groups. The cyclopentylmethanone moiety in the target compound contrasts with Compound A’s methyl ester and chloro substituents.

Physicochemical Properties

A comparative analysis of physicochemical properties is outlined below:

Insights :

- The target compound’s molecular weight is lower than Compound A’s, primarily due to the absence of chlorine and a simpler substituent profile.

Research Implications and Limitations

- Structural Flexibility : The thiazepane core may allow the target compound to adopt multiple conformations, enhancing binding to flexible enzyme active sites compared to rigid benzodithiazines.

- Data Gaps : Experimental data on the target compound’s crystallography, bioactivity, and stability are absent in the provided evidence. Computational modeling or analog-based extrapolation (e.g., using SHELX programs for crystallography ) could bridge these gaps.

- Biological Potential: Thiophene and sulfone groups are associated with antimicrobial and anticancer activities in related compounds, suggesting plausible therapeutic avenues for the target molecule.

Biological Activity

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule characterized by a thiazepane ring, dioxido functional groups, and thiophene moieties. This structure suggests potential biological activities, particularly in medicinal chemistry. The compound's unique features may confer specific pharmacological properties, making it a candidate for further research in the fields of anti-inflammatory, antimicrobial, and anticancer therapies.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 325.4 g/mol. The presence of sulfur and nitrogen in its structure enhances its reactivity and biological activity.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The dioxido and thiophene groups may enhance its binding affinity and solubility, facilitating its action in biological systems. Preliminary studies suggest that compounds with similar structures often exhibit:

- Antiproliferative effects against cancer cell lines.

- Anti-inflammatory properties through modulation of inflammatory pathways.

- Antimicrobial activity , potentially inhibiting bacterial growth.

Biological Activity Data

Research findings indicate that compounds structurally related to the target molecule have shown promising results in various assays. For instance:

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of similar thiophene-based compounds, one derivative demonstrated potent antiproliferative activity with GI50 values ranging from 0.69 to 2.27 µM across several cancer cell lines (OVACAR-4, OVACAR-5). This suggests that our compound may exhibit comparable or enhanced efficacy due to its structural complexity and functional groups.

Case Study 2: Mechanistic Insights

Mechanistic studies revealed that compounds similar to our target inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in lung cancer cell lines (A549). Such mechanisms provide insight into how the target compound may exert its biological effects.

Synthesis and Derivation

The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazepane Ring: Cyclization reactions involving suitable dithiols and amines.

- Introduction of Thiophene Groups: Substitution reactions using thiophene derivatives.

- Final Functionalization: Condensation reactions to attach cyclopentyl or other moieties.

These synthetic routes are critical for obtaining high yields and purity necessary for biological testing.

Q & A

Basic: What synthetic strategies are commonly employed to construct the thiazepane and cyclopentylmethanone moieties in this compound?

Methodological Answer:

The synthesis involves two key steps: (1) formation of the 1,4-thiazepane ring and (2) coupling with the cyclopentylmethanone group.

- Thiazepane Synthesis : Start with a thiophene-containing precursor (e.g., thiophene-2-carbaldehyde) and employ nucleophilic substitution to introduce the sulfone group (1,1-dioxido). Cyclization via a seven-membered ring closure can be achieved using Mitsunobu conditions or base-mediated alkylation .

- Methanone Coupling : Utilize Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the cyclopentylmethanone moiety. Ensure regioselectivity by protecting reactive thiophene positions during coupling .

Critical Considerations : - Purify intermediates via column chromatography to avoid byproducts from thiophene side reactions.

- Monitor sulfonation efficiency using (disappearance of -SH protons at ~3.5 ppm) .

Advanced: How can structural ambiguities in the thiazepane ring conformation be resolved experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for resolving conformational ambiguities.

- Crystallization : Grow single crystals using vapor diffusion (e.g., hexane/ethyl acetate) and screen for optimal diffraction quality.

- Refinement : Use SHELXL (from the SHELX suite) for high-resolution refinement. Key parameters:

| Parameter | Value (Å/°) |

|---|---|

| S-O bond length | 1.43–1.45 |

| Thiazepane puckering | 20–25° |

Basic: What spectroscopic techniques are prioritized for characterizing thiophene substituents?

Methodological Answer:

- : Identify thiophene protons (δ 6.8–7.5 ppm) and carbons (δ 125–140 ppm). Use to assign coupling patterns.

- FT-IR : Confirm sulfone groups via S=O stretches (1310–1350 cm and 1140–1170 cm) .

- High-Resolution MS : Validate molecular weight with <2 ppm error (e.g., ESI-TOF).

Advanced: How do electronic effects of the 1,1-dioxido group influence the thiazepane ring’s reactivity?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density.

- Experimental Validation :

Basic: What are common pitfalls in analyzing regioselectivity during thiophene functionalization?

Methodological Answer:

- Issue : Competing C2 vs. C5 substitution in thiophene.

- Mitigation Strategies :

- Analytical Cross-Check : Compare shifts of substituted vs. unsubstituted thiophenes (Δδ ~0.3–0.5 ppm) .

Advanced: How can researchers reconcile contradictory solubility data for this compound?

Methodological Answer:

- Hypothesis Testing :

- Crystallinity vs. Amorphousness : Perform XRD to assess polymorphic forms.

- Solvent Polarity : Test solubility in DMSO (high) vs. hexane (low) and correlate with Hansen solubility parameters.

- Data Normalization :

Basic: What purification methods are optimal for removing sulfur-containing byproducts?

Methodological Answer:

- Chromatography : Use silica gel with 5% EtOAc/hexane; sulfur byproducts elute earlier due to lower polarity.

- Recrystallization : Dissolve in hot acetone and cool slowly to exclude disulfides.

- Validation : Check purity via TLC (R 0.4–0.6) and HPLC (≥95% area) .

Advanced: What strategies mitigate ring strain during thiazepane synthesis?

Methodological Answer:

- Conformational Analysis : Use molecular mechanics (MMFF94) to predict puckering angles. Adjust substituents (e.g., methyl groups) to relieve strain.

- Stepwise Cyclization :

Basic: How is the compound’s stability under acidic/basic conditions assessed?

Methodological Answer:

- Stress Testing :

- Acidic : Stir in 1M HCl (24 h, RT); monitor via for sulfone hydrolysis.

- Basic : Reflux in 1M NaOH (6 h); check for thiazepane ring cleavage via LC-MS.

- Kinetic Profiling : Plot degradation % vs. time to calculate half-life (t) .

Advanced: What in silico tools predict metabolic pathways for this compound?

Methodological Answer:

- Software : Use SwissADME or MetaPrint2D to map likely Phase I/II metabolism.

- Key Predictions :

- Phase I : Sulfone reduction to sulfide (major); thiophene oxidation (minor).

- Phase II : Glucuronidation at the methanone carbonyl.

- Validation : Compare with in vitro microsomal assays (e.g., human liver S9 fraction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.